Ethyl 2-(5-methylpyridin-2-yl)acetate

Vue d'ensemble

Description

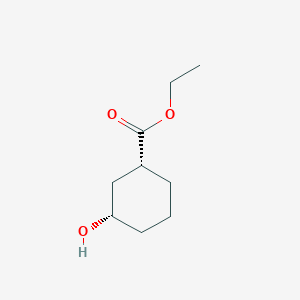

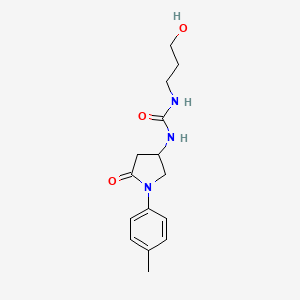

Ethyl 2-(5-methylpyridin-2-yl)acetate is a chemical compound with the CAS Number: 5552-82-9 . It has a molecular weight of 179.22 and its IUPAC name is ethyl (5-methyl-2-pyridinyl)acetate . It is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of Ethyl 2-(5-methylpyridin-2-yl)acetate can be achieved from 2,5-Dimethylpyridine and Ethyl chloroformate . Another novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) has been explored .Molecular Structure Analysis

The InChI code for Ethyl 2-(5-methylpyridin-2-yl)acetate is1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)7-11-9/h4-5,7H,3,6H2,1-2H3 . The molecular formula is C10H13NO2 . Physical And Chemical Properties Analysis

Ethyl 2-(5-methylpyridin-2-yl)acetate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 179.22 .Applications De Recherche Scientifique

Memory Enhancement Research

Ethyl 2-(5-methylpyridin-2-yl)acetate and its derivatives have been synthesized and studied for their potential to enhance memory. Studies using mice models have demonstrated that certain derivatives of Ethyl 2-(5-methylpyridin-2-yl)acetate significantly improved memory capabilities, as shown in swimming maze tests. The observed memory facilitation indicates a promising avenue for future neurological research and potential therapeutic applications (Li Ming-zhu, 2010) (Li Ming-zhu, 2010) (Li Ming-zhu, 2007).

Chemical Synthesis and Reactivity

Ethyl 2-(5-methylpyridin-2-yl)acetate is a versatile compound in chemical synthesis. It has been used as a reactant in the synthesis of various organic compounds. For instance, it plays a crucial role in the formation of 1,3,4-oxadiazoles, pyridopyridazines, and related heterocyclic compounds. These synthesized compounds have diverse applications, including potential therapeutic uses. The compound's reactivity with different electrophilic reagents has been thoroughly studied, highlighting its importance in organic synthesis (M. H. Elnagdi et al., 1988) (Sara Asadi et al., 2021).

Anticancer Agent Synthesis

Ethyl 2-(5-methylpyridin-2-yl)acetate derivatives have been investigated for their potential as anticancer agents. The synthesis process involves multiple steps, leading to the creation of compounds such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. The effects of these compounds on cultured cells and their potential to inhibit cancer cell proliferation have been the focus of research, indicating the compound's significance in the development of new anticancer therapies (C. Temple et al., 1983).

Herbicidal Activity

Ethyl 2-(5-methylpyridin-2-yl)acetate derivatives have also been synthesized and evaluated for their herbicidal activities. These novel compounds have shown promising results in controlling weed growth, with certain derivatives demonstrating herbicidal activity comparable to commercial herbicides. This highlights the compound's potential in agricultural applications, offering an alternative approach to weed management (Zhihong Xu et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(5-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)7-11-9/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAVUXXKDILVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-methylpyridin-2-yl)acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2819584.png)

![(E)-ethyl 3-cyano-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819592.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2819596.png)

![2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2819598.png)